Cangrelor (tetrasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cangrelor (tetrasodium) is a high-affinity, reversible inhibitor of P2Y12 receptors, which are involved in platelet aggregation. It is an intravenous antiplatelet drug used primarily during percutaneous coronary intervention to reduce the risk of myocardial infarction, repeat coronary revascularization, and stent thrombosis . Unlike other antiplatelet drugs such as clopidogrel, which require metabolic conversion to become active, cangrelor is an active drug that does not require such conversion .
Preparation Methods
The preparation of cangrelor (tetrasodium) involves several synthetic steps. One method includes using N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)sulfonyl]adenosine as a raw material. This compound undergoes two steps of reaction to obtain a reaction solution containing cangrelor (tetrasodium). The solution is then separated and purified to yield the final product . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s high purity and efficacy.
Chemical Reactions Analysis
Cangrelor (tetrasodium) primarily undergoes substitution reactions due to its structure. It is a selective, reversible P2Y12 platelet receptor antagonist that inhibits adenosine diphosphate-induced platelet aggregation . The compound does not undergo significant oxidation or reduction reactions under physiological conditions. Common reagents used in its synthesis include various phosphorylating agents and protective groups to ensure the stability of the intermediate compounds . The major product formed from these reactions is cangrelor (tetrasodium) itself, which is then used in its active form for medical applications.
Scientific Research Applications
Cangrelor (tetrasodium) has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used as an adjunct to percutaneous coronary intervention to reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis . The compound’s rapid onset and offset of action make it suitable for use in patients who cannot take oral medications or require immediate platelet inhibition . Additionally, cangrelor is used in research to study platelet aggregation mechanisms and the effects of P2Y12 receptor inhibition on cardiovascular events .
Mechanism of Action
Cangrelor (tetrasodium) exerts its effects by selectively and reversibly inhibiting the P2Y12 platelet receptor, which is involved in adenosine diphosphate-induced platelet aggregation . By blocking this receptor, cangrelor prevents the activation and aggregation of platelets, reducing the risk of thrombotic events. The compound binds to the P2Y12 receptor in a competitive manner, preventing adenosine diphosphate from binding and activating the receptor . This inhibition is rapid and reversible, allowing for precise control of platelet activity during medical procedures.
Comparison with Similar Compounds
Cangrelor (tetrasodium) is unique among antiplatelet drugs due to its rapid onset and offset of action, as well as its intravenous administration . Similar compounds include clopidogrel, prasugrel, and ticagrelor, which are oral P2Y12 inhibitors . Unlike cangrelor, these drugs require metabolic conversion to become active and have a delayed onset of action . Cangrelor’s immediate and reversible effects make it particularly useful in acute settings where rapid platelet inhibition is necessary . Additionally, cangrelor does not require metabolic activation, reducing the variability in patient response compared to other P2Y12 inhibitors .
Properties
Molecular Formula |
C17H21Cl2F3N5Na4O12P3S2 |
---|---|
Molecular Weight |
864.3 g/mol |
IUPAC Name |
tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2.4Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;;;;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);;;;/q;4*+1/p-4/t8-,10-,11-,14-;;;;/m1..../s1 |
InChI Key |
COWWROCHWNGJHQ-OPKBHZIBSA-J |
Isomeric SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.